molecular formula C10H10Cl2O3 B104950 4-(2,4-Dichlorophenoxy)butanoic acid CAS No. 94-82-6

4-(2,4-Dichlorophenoxy)butanoic acid

Cat. No.: B104950
CAS No.: 94-82-6
M. Wt: 249.09 g/mol
InChI Key: YIVXMZJTEQBPQO-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

4-(2,4-Dichlorophenoxy)butanoic acid, also known as 2,4-DB, is a selective systemic phenoxy herbicide . It primarily targets many annual and perennial broad-leaf weeds in crops such as alfalfa, peanuts, soybeans, and others . The compound’s primary targets are the growing points of stems and roots .

Mode of Action

2,4-DB is absorbed through foliage and readily translocated via symplasm (including phloem) to the growing points where it accumulates . It disrupts transport systems and interferes with nucleic acid metabolism . Susceptible species rapidly convert this product to the herbicidally active: 2,4-D .

Biochemical Pathways

This disruption leads to abnormal growth typical of growth-hormone herbicides .

Pharmacokinetics

It is known that the compound is absorbed through the foliage of plants and is readily translocated to the growing points . The compound is herbicidally inactive, meaning it must be converted to 2,4-D by susceptible species to exert its herbicidal effects .

Result of Action

The action of 2,4-DB induces abnormal growth typical of growth-hormone herbicides . This results in the twisting and bending of stems and petioles, leaf curling and cupping, and the development of abnormal tissues and secondary roots . Plant death occurs from these growth abnormalities .

Action Environment

The action, efficacy, and stability of 2,4-DB can be influenced by environmental factors. It is known that the compound is relatively volatile and may leach to groundwater under certain conditions .

Biochemical Analysis

Biochemical Properties

The biochemical properties of 4-(2,4-Dichlorophenoxy)butanoic acid are not completely understood. It is known that it is absorbed through foliage and readily translocated via symplasm (including phloem) to growing points where it accumulates . The metabolic pathway inhibited by this compound is not completely understood, but it is similar to that of the endogenous auxin: indole acetic acid (IAA) .

Cellular Effects

The cellular effects of this compound are characterized by inducing abnormal growth typical of growth-hormone herbicides (‘epinastic bending’). This includes twisting, bending of stems and petioles; leaf curling and cupping, and development of abnormal tissues and secondary roots . Plant death occurs from growth abnormalities - symptoms occur within hours of application but death is a slow process: 3-5 weeks .

Molecular Mechanism

The molecular mechanism of action of this compound involves disruption of transport systems and interference with nucleic acid metabolism . The specific site of action has not yet been identified .

Temporal Effects in Laboratory Settings

It is known that the compound has no residuality, indicating that it does not persist in the environment for more than a month .

Dosage Effects in Animal Models

It is known that the compound has an oral LD50 of 1960 mg/kg, indicating that it is moderately toxic .

Metabolic Pathways

The metabolic pathways that this compound is involved in are not completely understood. It is known that susceptible species rapidly convert this product to the herbicidally active: 2,4-D . Tolerant species do not carry out this conversion .

Transport and Distribution

It is known that the compound is absorbed through foliage and readily translocated via symplasm (including phloem) to growing points where it accumulates .

Subcellular Localization

It is known that the compound is absorbed through foliage and readily translocated via symplasm (including phloem) to growing points where it accumulates .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,4-Dichlorophenoxy)butanoic acid typically involves the reaction of 2,4-dichlorophenol with butyrolactone in the presence of an aqueous alkali . The reaction is carried out by heating the mixture to remove water through co-distillation with an entrainer liquid. The resulting mixture of alkali metal phenoxide and entraining liquid is then reacted with butyrolactone at temperatures above 140°C, preferably between 140-210°C, to complete the reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous distillation units to ensure efficient removal of water and entrainer liquids. The reaction conditions are carefully controlled to maintain the desired temperature and pressure, ensuring high yield and purity of the final product .

Scientific Research Applications

Comparison with Similar Compounds

Properties

IUPAC Name

4-(2,4-dichlorophenoxy)butanoic acid
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InChI

InChI=1S/C10H10Cl2O3/c11-7-3-4-9(8(12)6-7)15-5-1-2-10(13)14/h3-4,6H,1-2,5H2,(H,13,14)
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InChI Key

YIVXMZJTEQBPQO-UHFFFAOYSA-N
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Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)OCCCC(=O)O
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Molecular Formula

C10H10Cl2O3
Record name 2,4-DB
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Related CAS

10433-59-7 (hydrochloride salt), 19480-40-1 (potassium salt)
Record name 2,4-DB [BSI:ISO]
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DSSTOX Substance ID

DTXSID7024035
Record name 2,4-Dichlorophenoxybutyric acid
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Molecular Weight

249.09 g/mol
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Physical Description

2,4-db appears as colorless crystals. Slightly corrosive to iron. A chlorinated phenoxy herbicide. Soluble in organic solvents., White to light brown solid; [HSDB] Colorless solid; [CAMEO]
Record name 2,4-DB
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Solubility

Water solubility: 46 ppm at 25 °C., Readily soluble in acetone, ethanol, and diethyl ether. Slightly soluble in benzene, toluene, and kerosene.
Record name 4-(2,4-DICHLOROPHENOXY)BUTYRIC ACID
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Vapor Pressure

0.0000111 [mmHg]
Record name 2,4-DB
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Mechanism of Action

In plants, these chemicals /chlorophenoxy compounds/ mimic the action of auxins, hormones chemically related to indoleacetic acid that stimulate growth. No hormonal activity is observed in mammals and other species, and beyond target organ toxicity that can be associated with the pharmacokinetics, biotransformation, and/or elimination of these chemicals, their mechanism(s) of toxic action are poorly understood. /Chlorophenoxy compounds/, A growth regulator herbicide similar in action to 2,4-D but more selective since its activity is dependent on beta-oxidation to 2,4-D within the plant.
Record name 4-(2,4-DICHLOROPHENOXY)BUTYRIC ACID
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Impurities

May contain dioxins as contaminants ... . /Chlorophenoxy compounds; from table/
Record name 4-(2,4-DICHLOROPHENOXY)BUTYRIC ACID
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Color/Form

White crystals, White to light brown crystals

CAS No.

94-82-6
Record name 2,4-DB
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Record name 4-(2,4-Dichlorophenoxy)butyric acid
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Record name 2,4-Dichlorophenoxybutyric acid
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Record name 4-(2,4-dichlorophenoxy)butyric acid
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Record name 4-(2,4-DICHLOROPHENOXY)BUTYRIC ACID
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Melting Point

118-120 °C
Record name 4-(2,4-DICHLOROPHENOXY)BUTYRIC ACID
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Synthesis routes and methods

Procedure details

To a solution of ethyl 4-(2,4-dichlorophenoxy)-butyrate (57 g, crude from last step, about 0.2 mol) in THF (500 mL) and water (500 mL) was added LiOH.H2O (12.6 g, 0.3 mol), and the reaction mixture was stirred for 5 h at RT. The mixture was washed with Et2O (3×200 mL), and the aqueous layer was acidified by addition of HCl (20%) to pH ˜2. The mixture was extracted with EtOAc (3×400 mL), the combined organic extracts were washed with water and brine, dried over Na2SO4 and concentrated in vacuo to give the butyric acid (37 g, 74.3% from 2,4-dichlorophenol) as a white solid. 1H-NMR (CDCl3): δ 7.36 (d, 1H, J=8.8 Hz), 7.18 (dd, 1H, J1=8.8 Hz, J2=2.4 Hz), 6.84 (d, 1H, J=8.8 Hz), 4.07 t, 2H, J=7.2 Hz), 2.64 (t, 2H, J=7.2 Hz), 2.17 (p, 2H, J=6.4 Hz).
Quantity
57 g
Type
reactant
Reaction Step One
Name
LiOH.H2O
Quantity
12.6 g
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step One
Yield
74.3%

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Customer
Q & A

Q1: What is the mechanism of action of 4-(2,4-Dichlorophenoxy)butanoic acid (2,4-DB) as a herbicide?

A1: While the exact mechanism is not fully elucidated in the provided research, this compound (2,4-DB) acts as a synthetic auxin. [] It disrupts normal plant growth processes, particularly in susceptible broadleaf weeds. This disruption ultimately leads to the plant's death. Further research is needed to understand the precise molecular targets and downstream effects of 2,4-DB.

Q2: Are there crops that show tolerance to 2,4-DB?

A2: Yes, research indicates that guar (Cyamopsis tetragonoloba) shows a good degree of tolerance to 2,4-DB. In greenhouse studies, guar plants treated with a standard field application rate of 2,4-DB displayed minimal visual injury and no significant reduction in biomass compared to untreated controls. [] This tolerance makes 2,4-DB a potential herbicide option for controlling broadleaf weeds in guar fields.

Q3: How does the structure of 2,4-DB relate to its activity as a synthetic auxin?

A3: The structure of 2,4-DB, specifically the side chain length, plays a role in its activity. Studies comparing various phenoxy acids showed that a butanoic acid side chain, as seen in 2,4-DB, was effective in inducing somatic embryogenesis in alfalfa, unlike shorter or longer side chains. [] This suggests that the butanoic acid moiety is crucial for 2,4-DB's interaction with plant auxin receptors and subsequent effects on growth and development.

Q4: Can 2,4-DB be used in combination with other herbicides?

A4: Yes, research suggests potential benefits and drawbacks of using 2,4-DB in herbicide mixtures. While 2,4-DB effectively controlled broadleaf weeds in peanut crops when combined with graminicides (grass-specific herbicides), it also negatively affected the efficacy of those graminicides against Texas panicum and large crabgrass. [] Further research is needed to understand these interactions and optimize herbicide combinations for specific weed control needs.

Q5: How is 2,4-DB typically extracted and analyzed from environmental samples?

A5: Several methods have been explored for the extraction and analysis of 2,4-DB. One approach is low-voltage electromembrane extraction (EME) followed by cyclodextrin (CD) modified capillary electrophoresis (CE). [] This technique allows for pre-concentration and sensitive detection of 2,4-DB in complex matrices like river water.

Q6: What is known about the adsorption and degradation of 2,4-DB in soils?

A6: Studies suggest that 2,4-DB tends to adsorb strongly to soil compared to other phenoxyalkanoic acid herbicides, likely due to its chemical structure. [] While information on its degradation pathways is limited, bacterial degradation is considered the primary dissipation mechanism for phenoxy acid herbicides in soil. [] This suggests that 2,4-DB may have a lower risk of leaching into groundwater compared to some related herbicides, but more research is needed to confirm this.

Q7: Are there any analytical methods available to specifically detect and quantify 2,4-DB?

A7: Yes, researchers utilize techniques like ion exchange chromatography to isolate and concentrate 2,4-DB residues from various matrices. [] These methods are crucial for monitoring 2,4-DB levels in environmental samples, ensuring regulatory compliance, and assessing potential risks.

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